Fmoc-DL-histidine Fmoc-DL-histidine
Brand Name: Vulcanchem
CAS No.: 116611-64-4; 157355-76-5; 157355-79-8
VCID: VC5970124
InChI: InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4

Fmoc-DL-histidine

CAS No.: 116611-64-4; 157355-76-5; 157355-79-8

Cat. No.: VC5970124

Molecular Formula: C21H19N3O4

Molecular Weight: 377.4

* For research use only. Not for human or veterinary use.

Fmoc-DL-histidine - 116611-64-4; 157355-76-5; 157355-79-8

Specification

CAS No. 116611-64-4; 157355-76-5; 157355-79-8
Molecular Formula C21H19N3O4
Molecular Weight 377.4
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)
Standard InChI Key SIRPVCUJLVXZPW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O

Introduction

Structural and Chemical Characteristics of Fmoc-DL-Histidine

Molecular Architecture

Fmoc-DL-histidine consists of a histidine backbone modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position. The DL designation indicates the racemic mixture of D- and L-histidine enantiomers. Key structural features include:

  • IUPAC Name: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid.

  • SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O.

  • InChIKey: SIRPVCUJLVXZPW-UHFFFAOYSA-N.

The imidazole side chain of histidine remains unmodified, retaining its capacity for hydrogen bonding and metal coordination.

Physicochemical Properties

Data from VulcanChem and PubChem highlight the following properties:

PropertyValue/Description
Molecular Weight377.4 g/mol
SolubilityNot explicitly reported; inferred to be soluble in DMF and DMSO
StabilityStable under standard lab conditions
CAS Numbers116611-64-4; 157355-76-5; 157355-79-8

The lack of solubility data underscores the need for empirical testing in specific solvents.

Synthesis and Derivatization

Synthetic Routes

Fmoc-DL-histidine is synthesized via reaction of DL-histidine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This method mirrors protocols for other Fmoc-amino acids, where the Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS) . Racemization risks during synthesis are mitigated by optimizing reaction conditions, as demonstrated in studies on Fmoc-His(3-Bum)-OH .

Comparative Analysis with Related Compounds

The table below contrasts Fmoc-DL-histidine with its enantiomeric and derivatized counterparts:

CompoundMolecular WeightKey FeaturesApplications
Fmoc-L-histidine377.4 g/molSingle enantiomer; chiral puritySPPS, asymmetric catalysis
Fmoc-DL-His(1-Trt)-DL-Pro-OH716.8 g/molTrityl-protected imidazole; proline conjugatePeptide engineering
Nα,im-Bis-Fmoc-D-histidineNot reportedDual Fmoc protectionBioconjugation, drug design

Applications in Peptide Science and Nanotechnology

Enzyme-like Catalysis

The imidazole group in histidine derivatives participates in acid-base catalysis, mimicking natural enzymes. In Fmoc-F-F assemblies, histidine creates active sites that enhance ROS production by 2.5-fold compared to histidine-free systems . Such findings imply that Fmoc-DL-histidine could serve as a modular component in synthetic enzyme design, though empirical validation is required.

Future Research Directions

Expanding Biomedical Applications

The compound’s potential in drug delivery systems warrants exploration. For instance, Fmoc-protected peptides exhibit self-assembling properties that could encapsulate therapeutics . Incorporating Fmoc-DL-histidine might enhance targeting through histidine’s metal-binding capacity.

Addressing Solubility Challenges

Empirical studies are needed to characterize Fmoc-DL-histidine’s solubility profile, which is critical for optimizing reaction conditions in SPPS. Co-solvent systems or ionic liquid media could improve dissolution in non-polar environments.

Enantiomeric Resolution Techniques

Developing methods to resolve D- and L-enantiomers would broaden the compound’s utility in asymmetric synthesis and chiral drug development. Chromatographic or enzymatic approaches used for other racemic amino acids may be adaptable .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator